Z-Ala-ala-asn-amc

Catalog No.
S820174
CAS No.
M.F
C28H31N5O8
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Ala-ala-asn-amc

Product Name

Z-Ala-ala-asn-amc

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C28H31N5O8

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1

InChI Key

WVJTXYIHBUISHX-FIKGOQFSSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3

Substrate for Legumain Activity

  • Z-Ala-Ala-Asn-AMC is specifically designed to be cleaved by legumain. The peptide sequence Ala-Ala-Asn at the core of the molecule is recognized and cleaved by the enzyme's active site. PubChem, National Institutes of Health

  • This cleavage releases a fluorescent molecule called AMC (7-amino-4-methylcoumarin), which can be easily detected using a fluorescence reader. The amount of AMC released is proportional to the legumain activity in the sample. MedChemExpress:

Applications in Legumain Research

  • Z-Ala-Ala-Asn-AMC is a valuable tool for researchers studying legumain function. It allows them to:

    • Measure legumain activity in cell or tissue extracts.
    • Identify and characterize new legumain inhibitors.
    • Study the regulation of legumain activity in various physiological and pathological conditions. Novopro Labs:
  • The development of Z-Ala-Ala-Asn-AMC played a key role in the discovery of mammalian legumain. Previously, legumain was thought to be exclusive to plants. The ability of this substrate to be cleaved by human legumain helped researchers identify and characterize the mammalian form of the enzyme. Bachem

Z-Ala-Ala-Asn-AMC, also known by its chemical identifier 149697-16-5, is a synthetic peptide substrate specifically designed for the enzyme legumain. This compound consists of a sequence of amino acids: Z (benzyloxycarbonyl), alanine, alanine, asparagine, and the fluorophore 7-amino-4-methylcoumarin (AMC). The design of Z-Ala-Ala-Asn-AMC allows it to be cleaved by legumain at the peptide bond between the second alanine and asparagine, resulting in the release of AMC, which can be easily quantified using fluorescence techniques. The development of this substrate has significantly advanced research into legumain's role in both plant and mammalian systems, highlighting its importance in biochemical studies .

Z-Ala-Ala-Asn-AMC acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader. The amount of fluorescence is proportional to the enzyme activity, allowing researchers to study legumain function and inhibition [].

  • Z-Ala-Ala-Asn-AMC is for research use only and should be handled according to general laboratory safety practices.
  • Specific safety data sheets (SDS) from suppliers should be consulted for detailed information on hazards, handling, and disposal.

The primary reaction involving Z-Ala-Ala-Asn-AMC is its cleavage by legumain:

Z Ala Ala Asn AMC+H2OZ Ala Ala+Asn AMC\text{Z Ala Ala Asn AMC}+\text{H}_2\text{O}\rightarrow \text{Z Ala Ala}+\text{Asn AMC}

This reaction is facilitated by legumain's enzymatic activity, which recognizes the specific amino acid sequence. The cleavage results in the release of AMC, a fluorescent compound that serves as a marker for legumain activity. The intensity of fluorescence correlates directly with the concentration of legumain in a sample, making Z-Ala-Ala-Asn-AMC a valuable tool for studying this enzyme's functionality and inhibition .

Z-Ala-Ala-Asn-AMC exhibits biological activity primarily through its interaction with legumain. This enzyme has been implicated in various physiological processes, including protein degradation and apoptosis. The ability of Z-Ala-Ala-Asn-AMC to serve as a substrate for legumain allows researchers to investigate the enzyme's role in pathological conditions such as cancer and neurodegenerative diseases. Studies have shown that legumain is involved in tumor progression and metastasis, making Z-Ala-Ala-Asn-AMC an important compound for cancer research .

Synthesis of Z-Ala-Ala-Asn-AMC typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain on a solid support. The steps generally include:

  • Activation of Amino Acids: Each amino acid is activated using coupling reagents.
  • Coupling: Amino acids are coupled to the growing chain in a stepwise manner.
  • Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

This method ensures high purity and yield of Z-Ala-Ala-Asn-AMC for research applications .

Z-Ala-Ala-Asn-AMC has several applications in biochemical and medical research:

  • Enzyme Activity Assays: It serves as a standard substrate for measuring legumain activity in various biological samples.
  • Cancer Research: Its ability to indicate legumain levels makes it useful for studying tumor biology and potential therapeutic targets.
  • Drug Development: Researchers use it to screen potential inhibitors of legumain, which may lead to new cancer treatments .

Interaction studies involving Z-Ala-Ala-Asn-AMC focus on its relationship with legumain and other proteases. These studies often utilize fluorescence assays to measure how effectively various compounds inhibit or enhance legumain activity when Z-Ala-Ala-Asn-AMC is present. Such investigations are crucial for understanding the biochemical pathways influenced by legumain and identifying potential therapeutic agents that could modulate its activity .

Z-Ala-Ala-Asn-AMC can be compared with several similar compounds that also serve as substrates or inhibitors for proteolytic enzymes. Below are some notable examples:

Compound NameStructureUnique Features
Z-Ala-Ala-Asn-MCASimilar structure with 7-amino-4-methylcoumarinUsed for similar enzymatic assays but with different fluorescence properties .
Z-Gly-Phe-Arg-AMCContains glycine and phenylalanineTargets different proteases, providing specificity in enzyme assays .
Z-Leu-Gly-Arg-AMCLeucine instead of alanineUseful for studying proteases involved in immune responses .

Z-Ala-Ala-Asn-AMC stands out due to its specific cleavage by legumain, which was previously thought to exist only in plants but has been identified in mammals as well. This specificity makes it particularly valuable for studying mammalian legumain's biological roles .

The chemical compound benzyloxycarbonyl-alanine-alanine-asparagine-7-amino-4-methylcoumarin represents a synthetic fluorogenic peptide substrate with well-defined molecular characteristics [2]. The compound exhibits a molecular formula of C₂₈H₃₁N₅O₈ and possesses a molecular weight of 565.6 grams per mole [2] [3]. The Chemical Abstracts Service registry number 149697-16-5 uniquely identifies this compound in chemical databases [7].

The molecular architecture encompasses several distinct structural domains arranged in a linear peptide sequence [2]. The compound demonstrates specific physicochemical properties including five hydrogen bond donors and eight hydrogen bond acceptors, contributing to its interaction capabilities with biological systems [2]. The rotatable bond count of twelve indicates significant conformational flexibility within the molecular structure [2]. The calculated XLogP3-AA value of 0.6 suggests moderate lipophilicity, while the polar surface area of 198.93 square angstroms reflects the compound's hydrophilic characteristics [4].

PropertyValueReference
Molecular FormulaC₂₈H₃₁N₅O₈ [2]
Molecular Weight (g/mol)565.6 [2] [3]
CAS Number149697-16-5 [7]
Exact Mass (Da)565.21726296 [2]
Hydrogen Bond Donors5 [2]
Hydrogen Bond Acceptors8 [2]
Rotatable Bonds12 [2]
XLogP3-AA0.6 [2]
Polar Surface Area198.93 [4]

The International Union of Pure and Applied Chemistry systematic name identifies the compound as benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate [2]. This nomenclature reflects the stereochemical configuration and functional group arrangement within the molecular structure [2].

N-Terminal Cbz-Protection and C-Terminal AMC Fluorophore

The benzyloxycarbonyl protecting group, commonly abbreviated as Cbz or Z in honor of discoverer Zervas, occupies the amino-terminal position of the peptide sequence [31]. This protecting group was first introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis applications [14]. The benzyloxycarbonyl moiety provides effective protection of the amino group through the formation of a carbamate linkage [14]. The protecting group demonstrates stability under basic conditions while remaining removable through catalytic hydrogenation using palladium on carbon with hydrogen gas [14].

The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the nitrogen lone pair, effectively masking the reactivity of the amino terminus [31]. This protection strategy prevents unwanted side reactions during peptide assembly and maintains the integrity of the growing peptide chain [14]. The benzyl chloroformate reagent typically facilitates the introduction of the benzyloxycarbonyl protecting group through reaction with the free amino group under basic conditions [31].

The carboxy-terminal region features the 7-amino-4-methylcoumarin fluorophore, which serves as the detection component of the substrate [24]. The 7-amino-4-methylcoumarin exhibits characteristic fluorescence properties with an excitation maximum at 341-342 nanometers and an emission maximum at 441-444 nanometers [34] [35]. The fluorophore demonstrates blue fluorescence when liberated from the peptide substrate through enzymatic cleavage [39].

The 7-amino-4-methylcoumarin moiety connects to the peptide through an amide bond formation between the coumarin amine group and the carboxyl group of the carboxy-terminal asparagine residue [24]. The synthesis of peptide-7-amino-4-methylcoumarin derivatives presents particular challenges owing to the poor nucleophilicity of the 7-amino-4-methylcoumarin amine group [24]. The fluorescence characteristics of 7-amino-4-methylcoumarin remain stable across physiological pH ranges, avoiding variability due to pH-dependent protonation and deprotonation effects [35].

ComponentStructural DetailsFunctional Properties
N-Terminal ProtectionBenzyloxycarbonyl (Cbz/Z)Amino group protection, acid-labile [14]
C-Terminal Fluorophore7-amino-4-methylcoumarinExcitation: 341-342 nm, Emission: 441-444 nm [34] [35]
Linkage ChemistryCarbamate (N-terminal), Amide (C-terminal)Stable under physiological conditions [24]

Peptide Backbone Conformation Analysis

The peptide backbone of benzyloxycarbonyl-alanine-alanine-asparagine-7-amino-4-methylcoumarin adopts a linear configuration characteristic of small peptide substrates [9]. The three amino acid residues - two alanine residues followed by asparagine - contribute to the overall conformational properties of the molecule [9]. The peptide bonds within the structure exhibit typical amide characteristics with planar geometry and restricted rotation around the carbon-nitrogen bond [26].

Conformational analysis reveals that the peptide backbone demonstrates flexibility primarily through rotation around the phi and psi dihedral angles of each amino acid residue [25]. The alanine residues, with their small methyl side chains, provide minimal steric hindrance and allow for greater conformational freedom compared to amino acids with bulkier side chains [28]. The asparagine residue introduces additional hydrogen bonding capabilities through its amide side chain, potentially influencing local backbone conformation [25].

The peptide bond vibrations within the molecule can be monitored through spectroscopic techniques, with characteristic amide I, amide II, and amide III bands appearing in the infrared spectrum [29]. The amide I band typically appears around 1650-1670 wavenumbers and corresponds to the carbon-oxygen stretching vibration of the peptide bond [29]. The amide II band occurs near 1540-1560 wavenumbers and represents the nitrogen-hydrogen bending vibration coupled with carbon-nitrogen stretching [29].

Near-infrared spectroscopy provides a method for monitoring the number of amide bonds within peptide structures [26]. The combination bands of amide A and amide II/III modes in the 5000-4500 wavenumber region serve as key indicators for peptide bond quantification [26]. These spectroscopic signatures remain consistent regardless of pH, solvent species, or the presence of protecting groups [26].

The conformational preferences of the individual amino acid residues contribute to the overall peptide structure [28]. Alanine demonstrates a preference for extended conformations in solution, while asparagine exhibits tendencies toward turn conformations due to its hydrogen bonding capabilities [28]. The interaction between neighboring residues through backbone hydrogen bonding and side chain interactions influences the local conformational distribution [25].

Structural FeatureConformational PropertiesAnalytical Method
Peptide BackboneLinear, flexible configurationDihedral angle analysis [25]
Amide BondsPlanar geometry, restricted rotationIR spectroscopy [29]
Amino Acid ResiduesAla-Ala-Asn sequenceConformational mapping [28]
Spectroscopic SignatureAmide I, II, III bandsNear-IR spectroscopy [26]

Synthetic Pathways and Purification Methodologies

Solid-Phase Peptide Synthesis (SPPS) Optimization

Solid-phase peptide synthesis represents the primary methodology for the preparation of benzyloxycarbonyl-alanine-alanine-asparagine-7-amino-4-methylcoumarin [15]. The synthesis process involves the successive addition of protected amino acid derivatives to a growing peptide chain anchored to a solid resin support [16]. The optimization of solid-phase peptide synthesis parameters proves critical for achieving high purity and yield of the target compound [15].

The general solid-phase peptide synthesis cycle begins with the attachment of the first amino acid, the carboxy-terminal residue, to the resin [16]. The 7-amino-4-methylcoumarin component requires special consideration due to the poor nucleophilicity of its amine group [24]. Pre-loaded resins containing amino acid-7-amino-4-methylcoumarin derivatives facilitate the incorporation of the fluorophore during solid-phase synthesis [24]. These specialized resins demonstrate full compatibility with standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols [24].

The coupling efficiency at each step significantly impacts the final product quality [15]. Theoretical calculations demonstrate that 97% yield at every deprotection and coupling step results in only 1.4% overall yield for a hypothetical 70-residue peptide [15]. Increasing the efficiency to 99% dramatically improves the overall yield to 24%, while 99.5% efficiency achieves 50% overall yield [15]. For the three-residue benzyloxycarbonyl-alanine-alanine-asparagine-7-amino-4-methylcoumarin substrate, high coupling efficiencies are more readily achievable [15].

Ultra-efficient solid-phase peptide synthesis methodologies eliminate washing steps through in-situ quenching of excess activated amino acid monomers and controlled evaporation of excess deprotection base [17]. This approach reduces waste production by up to 95% while maintaining synthesis yield and purity [17] [18]. The enhanced microwave irradiation facilitates high-quality syntheses and reduces synthesis time by up to 95% compared to traditional methods [17].

The benzyloxycarbonyl protecting group demonstrates compatibility with solid-phase peptide synthesis protocols [16]. The orthogonal protection scheme allows for selective removal of the amino-terminal protecting group while maintaining side chain protection [16]. The benzyloxycarbonyl group requires catalytic hydrogenation for removal, which typically occurs after peptide assembly and cleavage from the resin [14].

SPPS ParameterOptimization StrategyImpact on Product Quality
Coupling Efficiency>99% yield per stepDramatic improvement in overall yield [15]
Deprotection ConditionsOptimized base concentrationMinimal side reactions [17]
Resin SelectionPre-loaded AMC derivativesImproved fluorophore incorporation [24]
Reaction EnhancementMicrowave irradiationReduced synthesis time [17]

HPLC Validation and Mass Spectrometry Confirmation

High-performance liquid chromatography serves as the primary analytical method for purity assessment and purification of benzyloxycarbonyl-alanine-alanine-asparagine-7-amino-4-methylcoumarin [19]. Reversed-phase high-performance liquid chromatography has dominated peptide purification since the late 1970s due to its high-efficiency separation and volatile buffer system compatibility [21]. The separation mechanism relies on reversible hydrophobic interactions between amino acid side chains and the hydrophobic stationary phase [21].

The mobile phase composition typically consists of water as solvent A and acetonitrile as solvent B [19]. Trifluoroacetic acid at 0.1% concentration serves as an ion-pairing reagent to improve peak width and symmetry for basic peptides while maximizing retention of acidic peptides [19]. The gradient elution profile usually employs a linear gradient starting at low organic solvent percentage and increasing to higher percentages [19].

Peptide retention time prediction enhances the efficiency of purification development [37]. The retention behavior depends on the hydrophilicity and hydrophobicity of individual amino acid residues [40]. For benzyloxycarbonyl-alanine-alanine-asparagine-7-amino-4-methylcoumarin, the retention coefficients of alanine and asparagine, combined with the contributions of the benzyloxycarbonyl and 7-amino-4-methylcoumarin groups, determine the elution position [37] [40].

The purification process development begins with analytical-scale optimization before scaling to preparative or semi-preparative columns [19]. The separation parameters, including gradient slope, flow rate, and column temperature, require optimization based on the peptide sequence and resolution requirements [19]. Peptide gradients typically employ shallow slopes with 1-4% per minute increases over 20-minute time spans [19].

Mass spectrometry confirmation provides definitive identification and molecular weight verification of the synthesized compound [22]. Electrospray ionization mass spectrometry and matrix-assisted laser desorption ionization time-of-flight mass spectrometry represent the preferred techniques for peptide analysis [41]. These methods offer high sensitivity and accuracy for molecular weight determination [22].

The exact mass of 565.21726296 daltons serves as the target value for mass spectrometry confirmation [2]. The mass spectrometry analysis also provides information about potential impurities, including deletion sequences, incomplete deprotection products, and side reaction products [22]. Tandem mass spectrometry techniques enable sequence confirmation through fragmentation patterns [22].

Analytical ParameterMethod/ConditionSpecification
HPLC Mobile PhaseWater/Acetonitrile with 0.1% TFAStandard peptide separation [19]
Gradient Profile1-4% ACN per minuteOptimized resolution [19]
Detection Wavelength210-220 nmPeptide bond absorption [21]
Mass Accuracy±0.1 Da or betterESI-MS/MALDI-TOF MS [41]
Purity Assessment>95% by HPLCQuality control standard [7]

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

565.21726296 g/mol

Monoisotopic Mass

565.21726296 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-15-2023

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